molecular formula C6H14ClNO2 B14006083 3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B14006083
M. Wt: 167.63 g/mol
InChI Key: XUNXFMBNGXPOGJ-UHFFFAOYSA-N
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Description

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride is a chemical compound with a unique structure that includes a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride typically involves the reaction of tetrahydro-4H-pyran-4-one with appropriate amines under controlled conditions. One common method involves the use of ammonium formate and palladium as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyltetrahydro-2H-pyran-4-ol hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the tetrahydropyran ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

3-amino-4-methyloxan-4-ol;hydrochloride

InChI

InChI=1S/C6H13NO2.ClH/c1-6(8)2-3-9-4-5(6)7;/h5,8H,2-4,7H2,1H3;1H

InChI Key

XUNXFMBNGXPOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1N)O.Cl

Origin of Product

United States

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